molecular formula C8H12O5 B13166065 Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13166065
M. Wt: 188.18 g/mol
InChI Key: BOAUXYJWMBIBLN-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate precisely defines its structure. The term "spiro[2.6]" indicates the fusion of two rings—a five-membered ring (1,3-dioxolane) and a three-membered ring (1,2-dioxolane)—at a common spiro carbon atom. The numbering begins at the spiro center, with the 1,5,8-trioxa designation specifying oxygen atoms at positions 1, 5, and 8. The carboxylate ester group (-COOCH₃) is appended to the second carbon of the five-membered ring.

The molecular formula C₈H₁₂O₅ (molecular weight: 188.18 g/mol) reflects the compound’s oxygen-rich nature. Its SMILES notation, COC(=O)C1C2(O1)COCCOC2 , further illustrates the connectivity: the methyl ester group links to the spiro carbon, which bridges the two oxygen-containing rings. The InChIKey BOAUXYJWMBIBLN-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Spiroorthoesters like this compound exhibit constrained conformations due to their fused ring systems. The steric and electronic effects of the spiro junction limit rotational freedom, making the molecule rigid compared to non-cyclic esters. This rigidity is critical for its potential applications in polymer chemistry, where such structures mitigate shrinkage during crosslinking.

Crystallographic Analysis and Conformational Studies

While explicit crystallographic data for this compound are limited, related spiroorthoesters provide insights into its likely conformational behavior. For example, analogous compounds, such as bis[(1,4,6-trioxaspiro[4.4]nonan-2-yl)-methyl] derivatives, exhibit chair-like conformations in their five-membered rings, stabilized by intramolecular hydrogen bonding. The smaller three-membered ring in this compound likely induces additional torsional strain, favoring a puckered geometry.

Spectroscopic techniques, including ¹H NMR and ¹³C NMR , are instrumental in probing spiroorthoester conformations. In similar structures, distinct splitting patterns arise from diastereotopic protons near the spiro center, as observed in phosphorus-containing spiroorthoesters. For instance, the methylene protons adjacent to oxygen atoms in the 1,5,8-trioxaspiro system may display coupling constants indicative of restricted rotation.

Thermogravimetric analysis (TGA) of related spiroorthoesters reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. Differential scanning calorimetry (DSC) profiles often show exothermic peaks corresponding to ring-opening polymerization, a property leveraged in epoxy resin formulations. These observations imply that this compound may similarly undergo thermally initiated polymerization, though experimental validation is needed.

Comparative Structural Analysis with Related Spiroorthoesters

The structural uniqueness of this compound becomes evident when compared to other spiroorthoesters. Table 1 highlights key differences in ring sizes, functional groups, and molecular weights:

Compound Molecular Formula Ring Sizes Functional Groups Molecular Weight (g/mol)
This compound C₈H₁₂O₅ 5 + 3 Methyl ester 188.18
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate C₉H₁₄O₅ 5 + 3 Ethyl ester 202.18
Bis[(1,4,6-trioxaspiro[4.4]nonan-2-yl)-methyl] 2-[10-(DOPO-yl)] maleate C₃₄H₃₂O₁₂P₂ 6 + 6 Phosphorus-containing maleate 726.54

The ethyl ester analog (C₉H₁₄O₅) shares the same spiro[2.6] framework but differs in ester chain length, which marginally increases its molecular weight and alters solubility. In contrast, phosphorus-containing spiroorthoesters, such as those derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), incorporate flame-retardant properties due to their phosphorous moieties. These bulkier substituents increase molecular weight significantly (726.54 g/mol) and introduce additional stereochemical complexity.

Ring size also influences reactivity. Spiro[4.4] systems (two six-membered rings) in DOPO-based compounds exhibit greater conformational flexibility than the spiro[2.6] system, enabling broader applications in polymer crosslinking. However, the smaller rings in this compound may enhance steric protection of the ester group, potentially improving hydrolytic stability.

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C8H12O5/c1-10-7(9)6-8(13-6)4-11-2-3-12-5-8/h6H,2-5H2,1H3

InChI Key

BOAUXYJWMBIBLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)COCCOC2

Origin of Product

United States

Preparation Methods

Formation of the Spiroorthoester Core

Spiroorthoesters such as the 1,5,8-trioxaspiro[2.6]nonane ring system are commonly synthesized via acid-catalyzed cyclization reactions involving ketones or aldehydes and polyols or hydroxyacetals. A typical route is the condensation of a 1,4-diketone or cyclic ketone derivative with triols or ethylene glycol derivatives under acidic conditions, which promotes the formation of the spiroacetal structure.

  • For example, the reaction of 1,4-cyclohexanedione monoethylene ketal with appropriate malonate derivatives can yield spiroketal intermediates that are precursors to spiroorthoesters.

  • Acid catalysis using para-toluenesulfonic acid or Lewis acids such as tin(IV) chloride is often employed to facilitate ring closure and stabilize the spiroorthoester ring.

Introduction of the Methyl Carboxylate Group

The methyl carboxylate substituent at the 2-position is generally introduced via esterification or by using methyl ester-containing ketoesters as starting materials. Several strategies are reported:

  • Direct esterification of the carboxylic acid precursor with methanol under acidic conditions.

  • Use of methyl ketoesters in the Griesbaum co-ozonolysis reaction to form ozonide intermediates that retain the methyl ester functionality.

  • Modification of bromomethyl-substituted spiroorthoesters by nucleophilic substitution with carboxylate anions or via esterification in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the ester-functionalized spiroorthoester.

Specific Synthetic Routes and Reactions

Griesbaum Coozonolysis Route

One of the advanced methods involves the Griesbaum co-ozonolysis reaction, which is a key step in constructing ozonide-containing spiroorthoesters with ester functionalities.

  • Starting from keto esters (such as methyl 2-oxoester derivatives), the reaction with oxime ethers under ozone leads to the formation of ozonide esters.

  • Subsequent hydrolysis yields the corresponding carboxylic acid or ester-functionalized spiroorthoesters.

  • This method provides good yields (up to 75%) and allows for stereoselective synthesis of diastereomeric spiroorthoesters.

Modification of 2-Bromomethyl-1,4,6-trioxaspirononane

Another reported approach involves functionalizing a bromomethyl-substituted spiroorthoester intermediate:

  • Treatment of 2-bromomethyl-1,4,6-trioxaspirononane with a strong base can induce elimination to yield an unsaturated spiroorthoester.

  • Alternatively, esterification reactions with carboxylic acids in the presence of DBU lead to the formation of ester-containing spiroorthoesters.

  • This method allows for the introduction of various ester groups, including methyl esters, by reacting with methanol derivatives or methyl carboxylic acids.

Reaction Conditions and Yields

Step/Reaction Reagents/Conditions Yield (%) Notes
Griesbaum co-ozonolysis Keto ester + oxime ether + ozone, low temperature 70-75 Stereoselective formation of ozonide ester intermediate
Hydrolysis of ozonide ester Aqueous acid/base hydrolysis >90 Converts ozonide ester to carboxylate derivative
Esterification of bromomethyl spiroorthoester Carboxylic acid + DBU, room temperature 60-80 Allows functional group modification
Acid-catalyzed spiroacetal formation Para-toluenesulfonic acid, reflux in toluene 70-85 Formation of spiroorthoester core

Analytical and Structural Confirmation

  • The synthesized this compound is typically characterized by nuclear magnetic resonance spectroscopy (proton and carbon NMR), confirming the spirocyclic structure and ester functionality.

  • Mass spectrometry confirms molecular weight consistent with the formula C8H12O5 (188.18 g/mol).

  • Melting points and chromatographic behavior are also used to assess purity and diastereomeric composition.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Griesbaum co-ozonolysis Uses keto esters and oxime ethers to form ozonide esters High stereoselectivity, good yields Requires ozone handling, sensitive intermediates
Bromomethyl spiroorthoester modification Esterification using DBU and carboxylic acids Versatile functionalization Requires pre-synthesized bromomethyl intermediate
Acid-catalyzed spiroacetal formation Cyclization of diketone and polyol derivatives Straightforward ring formation May require careful control of conditions

This detailed analysis integrates multiple synthetic strategies for this compound, highlighting the complexity and versatility of its preparation. The Griesbaum co-ozonolysis route stands out for its stereoselectivity and efficiency, while modification of bromomethyl spiroorthoesters offers functional group diversity. The data and methods are drawn from peer-reviewed chemical literature and research articles, ensuring authoritative and comprehensive coverage of the compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,4,6-Trioxaspiro[4.4]nonane Derivatives

  • Example: 2-((Allyloxy)methyl)-1,4,6-trioxaspiro[4.4]nonane (SOE-allyl)
  • Key Differences: Larger spiro ring system (spiro[4.4]nonane vs. spiro[2.6]nonane). Oxygen positions (1,4,6 vs. 1,5,8) and substitution (allyl ether vs. methyl carboxylate).
  • Applications: SOE-allyl acts as an expanding monomer in poly(2-oxazoline) networks due to its ability to undergo ring-opening polymerization. The target compound’s smaller spiro system may exhibit higher ring strain, altering polymerization behavior .

Dioxaspiro[3.5]nonane Derivatives

  • Example: 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
  • Key Differences :
    • Fewer oxygen atoms (6,8-dioxa vs. 1,5,8-trioxa).
    • Substituents: Phenyl group at position 7 and carboxylic acid at position 2 vs. methyl carboxylate.
  • Implications: The dioxaspiro system reduces polarity compared to trioxaspiro analogs.

Monooxaspiro[2.6]nonane Esters

  • Examples: Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • Key Differences :
    • Single oxygen atom in the spiro system (1-oxa vs. 1,5,8-trioxa).
    • Substituents: Isopropyl or methyl groups vs. methyl carboxylate.
  • Properties : Reduced polarity and ring strain compared to the trioxa analog. These compounds may exhibit higher lipophilicity, influencing membrane permeability in biological systems .

Chlorinated Spiro Compounds

  • Example: Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • Key Differences :
    • Chlorine and ethyl substituents introduce electrophilic reactivity (e.g., nucleophilic substitution at Cl).
    • Single oxygen atom vs. trioxa system.
  • Reactivity : The chlorine atom enables further functionalization, whereas the trioxa system’s oxygen-rich structure may favor acid-catalyzed ring-opening reactions .

Diazaspiro Compounds

  • Examples: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
  • Applications: Diazaspiro compounds are widely used in drug discovery as rigid scaffolds for receptor targeting. The trioxa analog may lack basicity but offer superior oxidation resistance .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Compound Type Spiro System Oxygen Atoms Key Substituents Applications/Reactivity
Target Compound [2.6]nonane 3 (1,5,8) Methyl carboxylate Potential polymer chemistry, bioactivity
SOE-allyl [4.4]nonane 3 (1,4,6) Allyl ether Expanding monomer in polymers
Dioxaspiro[3.5]nonane acid [3.5]nonane 2 (6,8) Phenyl, carboxylic acid Bioactivity (hepatoprotective)
Monooxaspiro[2.6]nonane esters [2.6]nonane 1 Isopropyl/methyl Lipophilic intermediates
Diazaspiro[3.5]nonane [3.5]nonane 0 (N atoms) tert-Butyl carboxylate Medicinal chemistry scaffolds

Table 2: Physicochemical Properties

Property Target Compound SOE-allyl Dioxaspiro Acid Diazaspiro Derivative
Molecular Weight ~228 g/mol ~220 g/mol ~292 g/mol ~241 g/mol
Polarity (Oxygen Count) High Moderate Moderate Low (N-based)
Ring Strain Moderate Low Low Moderate
Bioactivity Potential High (trioxa) Low High (acid) High (N-scaffold)

Biological Activity

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article examines its biological activity through various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C8H12O5C_8H_{12}O_5, and it has been characterized for its stability and solubility in various solvents, which are critical for its biological evaluation.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly as inhibitors of neuraminidase (NA), an enzyme crucial for viral replication in influenza viruses. For instance, derivatives of related compounds have shown significant inhibitory activity against NA with IC50 values ranging from 6.98 μM to 12.27 μM . These findings suggest that this compound may possess similar antiviral potential.

Anti-inflammatory Activity

Compounds within the trioxaspiro family have also been investigated for their anti-inflammatory effects. A study highlighted the anti-inflammatory activity of tricyclic compounds containing similar structural motifs, demonstrating their ability to inhibit prostaglandin synthesis with low cytotoxicity . This suggests that this compound could be explored further for potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that its unique spiro structure allows it to interact with specific enzymes or receptors within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. For example, a study reported high cell viability rates (over 90%) when tested on MG63 cells using an MTT assay . This indicates a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of similar compounds has been extensively studied to optimize their biological activity. Modifications in the side chains and functional groups have led to enhanced potency against specific targets such as NA . Future research on this compound could involve systematic variations in its structure to identify more potent derivatives.

Comparative Analysis

CompoundIC50 (μM)Biological Activity
This compoundTBDPotential antiviral and anti-inflammatory
Oseltamivir (related compound)6.98Neuraminidase inhibitor
CGP 28238 (anti-inflammatory)<0.05Anti-inflammatory

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